O-((4-Chloro-3-methylisoxazol-5-yl)methyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazoles often employs scalable and eco-friendly methods. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogenation and other substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts. Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 4-Methyl-5-phenylisoxazole
- 3,5-Dimethylisoxazole
- 4-Chloro-3-methylisoxazole
Uniqueness
ISOXAZOLE, 5-[(AMINOOXY)METHYL]-4-CHLORO-3-METHYL- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the aminooxy and chloro groups enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C5H7ClN2O2 |
---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
O-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C5H7ClN2O2/c1-3-5(6)4(2-9-7)10-8-3/h2,7H2,1H3 |
InChI Key |
YYNUTCHFWJHJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1Cl)CON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.